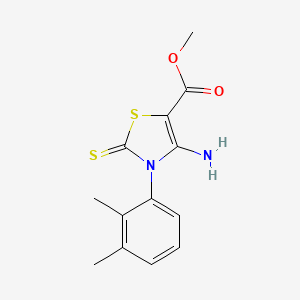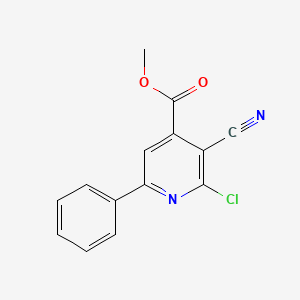![molecular formula C24H25NO5 B2434005 (Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-13-2](/img/structure/B2434005.png)
(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1’-(3-(3,4-Dimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a spirochroman core linked to a piperidinone ring, with a (3,4-dimethoxyphenyl)acryloyl group attached, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1’-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the spirochroman core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and a ketone under acidic conditions.
Introduction of the piperidinone ring: The spirochroman intermediate is then reacted with a piperidine derivative, often under basic conditions, to form the spiro[chroman-2,4’-piperidin]-4-one structure.
Attachment of the (3,4-dimethoxyphenyl)acryloyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1’-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the spirochroman core, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-1’-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various biological pathways. Research has indicated its potential in modulating enzyme activity and interacting with specific receptors, making it a promising lead compound in medicinal chemistry.
Industry
In the industrial sector, (Z)-1’-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one can be used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it valuable in the production of high-performance polymers and other functional materials.
Mécanisme D'action
The mechanism of action of (Z)-1’-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(3,4-Dimethoxyphenyl)acrylic acid: This compound shares the (3,4-dimethoxyphenyl)acryloyl group but lacks the spirochroman and piperidinone structures.
3,4-Dimethoxyphenylacetonitrile: Similar in containing the 3,4-dimethoxyphenyl group but differs significantly in its overall structure and properties.
Uniqueness
(Z)-1’-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its spirochroman-piperidinone core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable molecule for research and development in various scientific fields.
Propriétés
IUPAC Name |
1'-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-28-21-9-7-17(15-22(21)29-2)8-10-23(27)25-13-11-24(12-14-25)16-19(26)18-5-3-4-6-20(18)30-24/h3-10,15H,11-14,16H2,1-2H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYXHFYZZKBBSH-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
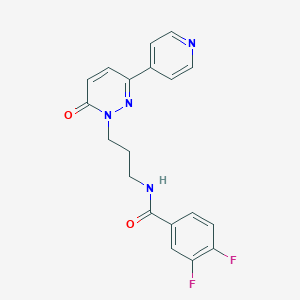
![3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2433925.png)
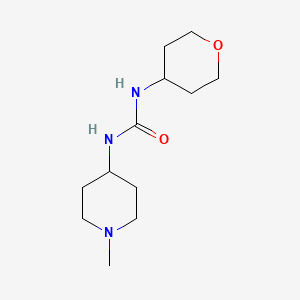
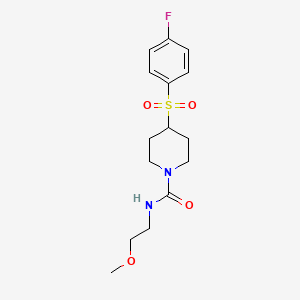
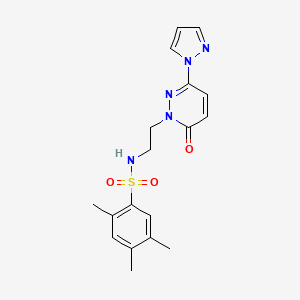
![2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2433931.png)
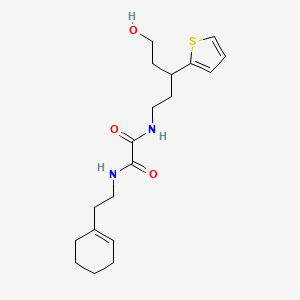
![4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2433935.png)
![tetrahydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B2433937.png)
![2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2433940.png)
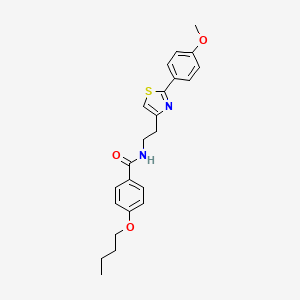
![tert-Butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2433942.png)
